molecular formula C21H23NO5S B3005993 Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 921922-86-3

Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B3005993
CAS No.: 921922-86-3
M. Wt: 401.48
InChI Key: BFJABNXLNMNXQG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative featuring a benzo[d][1,3]dioxol-5-yl acetamido substituent at position 2 and a methyl group at position 6 of the tetrahydrobenzo[b]thiophene core. The ethyl ester at position 3 enhances its solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

ethyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-3-25-21(24)19-14-6-4-12(2)8-17(14)28-20(19)22-18(23)10-13-5-7-15-16(9-13)27-11-26-15/h5,7,9,12H,3-4,6,8,10-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJABNXLNMNXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features several notable structural components:

  • Benzo[d][1,3]dioxole moiety : Known for its ability to interact with various biological targets.
  • Tetrahydrobenzo[b]thiophene core : Contributes to the compound's pharmacological properties.
  • Acetamido group : Enhances binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzo[d][1,3]dioxole moiety can intercalate with DNA and modulate gene expression, while the tetrahydrobenzo[b]thiophene structure may inhibit enzyme activity by binding to active sites. This dual mechanism disrupts cellular processes and contributes to the compound's therapeutic effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that derivatives with similar structures can effectively inhibit the proliferation of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values in the micromolar range .
CompoundCell LineIC50 (µM)
Compound AHCT-1166.2
Compound BT47D27.3

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are crucial for preventing oxidative stress-related diseases. Studies have shown that related compounds possess high antioxidant activity and can inhibit metabolic enzymes linked to oxidative stress .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is noteworthy. For example:

  • The benzo[d][1,3]dioxole moiety has been reported to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the anticancer potential of various derivatives of benzo[d][1,3]dioxole. The results indicated that compounds with similar structures to this compound showed promising results against multiple cancer cell lines.
  • Mechanistic Insights : Research has focused on understanding how these compounds interact at the molecular level. Molecular docking studies have revealed that these compounds can bind effectively to target enzymes and receptors, thereby providing insights into their mechanisms of action .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving thiophene derivatives and benzo[d][1,3]dioxole moieties. The synthesis typically employs Gewald reaction methods, where ethylcyanoacetate reacts with sulfur and substituted aromatic aldehydes to yield the desired product. The structure is characterized using techniques such as FTIR, NMR spectroscopy, and mass spectrometry to confirm the presence of functional groups and molecular integrity.

Biological Activities

Recent studies have highlighted several biological activities associated with compounds structurally related to ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate:

  • Antimicrobial Activity : Compounds derived from similar structures have shown significant antibacterial and antifungal properties. For instance, a series of thiophene derivatives were evaluated for their antimicrobial efficacy against various pathogens using tube dilution methods .
  • Anticancer Properties : The anticancer potential of related compounds has been investigated extensively. In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects against human lung cancer cell lines (A-549), with some showing enhanced activity due to the presence of electron-withdrawing groups . The sulforhodamine B assay was commonly used to assess antiproliferative activity.
  • Antioxidant Activity : Compounds like ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been tested for antioxidant properties using methods like DPPH radical scavenging assays .
  • Anti-HIV Activity : Research has also focused on the synthesis of derivatives aimed at combating HIV. Compounds structurally similar to this compound were screened for their ability to inhibit HIV replication in vitro .

Case Study 1: Anticancer Activity

A study synthesized a series of tetrahydrobenzo[b]thiophene derivatives and evaluated their cytotoxicity against A-549 cells. Among these compounds, one derivative exhibited significant anticancer activity at low concentrations compared to standard chemotherapeutic agents like Adriamycin .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing various thiophene analogues and assessing their antimicrobial properties. The results indicated that specific substitutions on the thiophene ring enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Summary Table of Biological Activities

Activity Compound Type Effectiveness Method Used
AntimicrobialThiophene derivativesSignificant antibacterial activityTube dilution method
AnticancerTetrahydrobenzo[b]thiophene derivativesHigh cytotoxicity against A-549Sulforhodamine B assay
AntioxidantEthyl 2-(substituted benzylideneamino)Strong radical scavengingDPPH method
Anti-HIVBenzo[d][1,3]dioxole derivativesInhibition of HIV replicationIn vitro cytotoxicity assays

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound belongs to a broader class of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates. Key structural analogs include:

Compound Name Substituents Key Structural Differences Reference
EU1794-2 Thiazolidin-5-yl acetamido, 6-methyl Replaces benzo[d][1,3]dioxol with a 2-imino-4-oxothiazolidin-5-yl group.
Compound 5b Pyridin-2-yl piperazinyl acetamido, 6-phenyl Features a pyridinyl piperazine moiety and phenyl substitution at position 4.
Compound 33 Acetylamino, 6-phenyl Lacks the benzo[d][1,3]dioxol group; substituent is a simple acetyl.
Compound 6o 4-Hydroxyphenyl acetamido Contains a 4-hydroxyphenyl group instead of benzo[d][1,3]dioxol.

Key Observations :

  • The benzo[d][1,3]dioxol group in the target compound may enhance binding to aromatic receptors or enzymes due to its electron-rich, planar structure.
  • Methyl vs.
  • Thiazolidinone (EU1794-2) introduces a heterocyclic ring with hydrogen-bonding capacity, which is critical for NMDAR modulation .

SAR Highlights :

  • Position 6 substitution : Methyl (target, EU1794-2) vs. phenyl (5b) influences steric interactions with target proteins .
  • Acetamido substituent : Electron-withdrawing groups (e.g., benzo[d][1,3]dioxol) may enhance stability or receptor affinity compared to acetyl .
Physical and Spectroscopic Properties
Compound Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data Reference
Target Compound Not reported ~435 (calculated) Expected IR: 1724 (C=O ester), 1662 (C=O amide).
5b 189–191 523 (C₂₇H₂₉N₃O₃S) IR: 1724 (C=O ester), 1662 (C=O amide) .
6o Not reported 390.1370 (HRMS-ESI) ¹H NMR: δ 1.25 (t, 3H, CH₂CH₃), 4.20 (q, 2H, CH₂CH₃) .

Notable Trends:

  • Higher molecular weight analogs (e.g., 5b) exhibit elevated melting points due to increased crystallinity .
  • Ethyl ester protons (δ ~1.25–4.20 ppm) are consistent across analogs in ¹H NMR .

Q & A

Basic: What are the established synthetic routes for this compound, and what critical steps ensure high purity?

Methodological Answer:
The compound is synthesized via a multi-step approach:

Core Thiophene Formation: Start with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. React with 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride or activated derivatives to introduce the acetamido group .

Knoevenagel Condensation (Optional): For analogs, active methylene groups in similar structures undergo condensation with aldehydes (e.g., substituted benzaldehydes) using toluene, piperidine, and acetic acid as catalysts, achieving 72–94% yields .

Purification: Recrystallization from ethanol or methanol is critical to remove unreacted intermediates, confirmed by TLC and spectroscopic analysis (IR, 1H^1H-NMR) .

Key Considerations:

  • Catalytic piperidine enhances reaction efficiency in condensation steps .
  • Ethanol precipitation minimizes side products, as seen in analogs like EU1794-2 .

Basic: How is structural confirmation performed, and what spectral benchmarks are used?

Methodological Answer:

  • IR Spectroscopy: Confirm NH stretches (~3400 cm1^{-1}), ester C=O (~1720 cm1^{-1}), and thiophene ring vibrations (~1600 cm1^{-1}) .
  • 1H^1H-NMR: Key signals include:
    • Ethyl ester protons (δ 1.2–1.3 ppm, triplet; δ 4.1–4.3 ppm, quartet).
    • Benzo[d][1,3]dioxol-5-yl protons (δ 5.9–6.8 ppm, multiplet) .
    • Tetrahydrobenzo[b]thiophene methyl group (δ 1.5–2.0 ppm, singlet) .
  • Mass Spectrometry: Molecular ion peaks (e.g., [M+H]+^+) align with calculated masses (e.g., C20_{20}H21_{21}NO5_{5}S2_{2}) .

Validation: Cross-reference with X-ray crystallography data from related structures (e.g., tetrahydrothieno[2,3-c]pyridine analogs) .

Advanced: How can researchers optimize reaction yields when introducing bulky substituents to the tetrahydrobenzo[b]thiophene core?

Methodological Answer:

  • Solvent Selection: Use high-boiling solvents (e.g., toluene or dioxane) to facilitate prolonged reflux without degradation .
  • Catalyst Screening: Replace piperidine with milder bases (e.g., DMAP) to reduce steric hindrance in acylation steps .
  • Stepwise Functionalization: Pre-functionalize the benzo[d][1,3]dioxol-5-yl moiety before coupling to the thiophene core to avoid side reactions .

Case Study: Analog EU1794-4 achieved 60% yield via ethanol precipitation after optimizing stoichiometry of 2-imino-4-oxothiazolidin-5-yl derivatives .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects. For example:
    • Antibacterial Activity: Methyl groups at the 6-position (as in the target compound) enhance membrane penetration vs. non-methylated analogs .
    • NMDAR Modulation: Subtle changes (e.g., thiazolidinone vs. pyrazole groups) invert allosteric effects (positive → negative modulation) .
  • Assay Standardization: Control variables like solvent (DMSO concentration) and cell lines to reduce variability .

Data Conflict Example: Anti-inflammatory activity in some thiophene derivatives correlates with electron-withdrawing substituents, but conflicting results may arise from divergent assay protocols (e.g., COX-1 vs. COX-2 selectivity) .

Advanced: What computational strategies support the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking: Map interactions with target proteins (e.g., NMDARs or bacterial enzymes) using software like AutoDock Vina. Focus on hydrogen bonding with the acetamido group and hydrophobic interactions with the benzo[d][1,3]dioxol ring .
  • ADMET Prediction: Use SwissADME to optimize logP (target ~4.0 for blood-brain barrier penetration) and reduce metabolic liabilities (e.g., esterase hydrolysis) .

Case Study: Derivatives with reduced rotatable bonds (<5) showed improved oral bioavailability in rat models .

Advanced: How to troubleshoot low reproducibility in scaled-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or HPLC monitoring to detect intermediate degradation .
  • Thermal Stability Testing: Use DSC to identify exothermic decomposition risks during reflux steps .
  • Alternative Catalysts: Replace acetic acid with immobilized enzymes (e.g., lipases) for greener and more consistent acylation .

Example: A 10-fold scale-up of a related compound required switching from toluene to a DMF/water biphasic system to maintain 85% yield .

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